Hirudin (54-65) (desulfated)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hirudin (54-65) (desulfated) is a fragment of the 65 residue protein of Hirudin . It is a small protein (polypeptide) composed of 65-66 amino acids . The molecular formula is C66H93N13O25 . It has a strong inhibitory effect on thrombin and is the strongest natural specific inhibitor of thrombin found so far .

Synthesis Analysis

Hirudin is mainly produced in bacterial or yeast expression systems . The cell-free synthesis of hirudin has been developed as an alternative protocol . The combination of K562 cell lysates and the endogenous wild-type signal peptide sequence was found to be most effective . Cell-free synthesized hirudin showed a considerably higher anti-thrombin activity compared to recombinant hirudin produced in bacterial cells .Molecular Structure Analysis

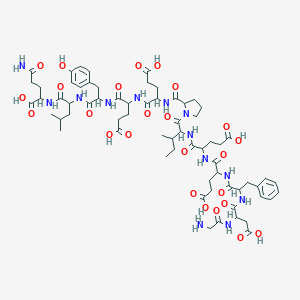

The molecular weight of Hirudin (54-65) (desulfated) is 1468.5 g/mol . The IUPAC name is glycyl-L-alpha-aspartyl-L-phenylalanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-isoleucyl-L-prolyl-L-alpha-glutamyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-glutamine .Chemical Reactions Analysis

Hirudin fuses with thrombin to produce a non-covalent nitric oxide synthase with a dissociation constant of the order of 10-12 and a very fast reaction rate . Hirudin and thrombin have strong infectivity, 1μg can neutralize 5μg thrombin, and the molar ratio is 1:1 .Applications De Recherche Scientifique

Thrombin Inhibition

Hirudin (54-65) (desulfated) is a derivative of Hirudin, an acidic polypeptide secreted by the salivary glands of Hirudo medicinalis . It is the strongest natural specific inhibitor of thrombin found so far . It has a strong inhibitory effect on thrombin , and 1μg can neutralize 5μg thrombin, with a molar ratio of 1:1 .

Anti-thrombotic Effect

Hirudin has been demonstrated to possess a potent anti-thrombotic effect in previous studies . The derivatives of Hirudin, including Hirudin (54-65) (desulfated), have been the focus of increasing research due to their stronger antithrombotic activity and lower bleeding risk .

Wound Repair

Hirudin and its derivatives have been reported to have a wound repair effect . This could potentially be applied in the field of wound healing and tissue regeneration.

Anti-fibrosis Effect

Hirudin and its derivatives have been reported to have an anti-fibrosis effect . This could be beneficial in the treatment of diseases characterized by fibrosis, such as liver cirrhosis and pulmonary fibrosis.

Effect on Diabetic Complications

Hirudin and its derivatives have been reported to have an effect on diabetic complications . This suggests potential applications in the management and treatment of diabetes and its complications.

Anti-tumor Effect

Hirudin and its derivatives have been reported to have an anti-tumor effect . This suggests potential applications in cancer treatment.

Anti-hyperuricemia Effect

Hirudin and its derivatives have been reported to have an anti-hyperuricemia effect . This suggests potential applications in the treatment of hyperuricemia and gout.

Effect on Cerebral Hemorrhage

Hirudin and its derivatives have been reported to have an effect on cerebral hemorrhage . This suggests potential applications in the treatment of cerebral hemorrhage and other cerebrovascular diseases.

Mécanisme D'action

Target of Action

Hirudin (54-65) (desulfated) is a desulfated peptide fragment of hirudin, an anticoagulant produced by H. medicinalis . The primary target of this compound is thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin, which forms the structural basis of a blood clot .

Mode of Action

Hirudin (54-65) (desulfated) interacts with thrombin in a highly specific and efficient manner . It fuses with thrombin to produce a non-covalent complex . This interaction inhibits the proteolytic function of thrombin, thereby preventing the conversion of fibrinogen to fibrin . This results in the inhibition of blood clot formation .

Biochemical Pathways

The action of Hirudin (54-65) (desulfated) primarily affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting thrombin, Hirudin (54-65) (desulfated) disrupts this cascade, preventing the formation of fibrin and ultimately the formation of blood clots .

Pharmacokinetics

It is known that the compound has a low oral bioavailability due to poor absorption . It is primarily excreted through the kidneys . The distribution half-life is approximately 15-20 minutes, and the clearance half-life is about 1-2 hours .

Result of Action

The primary molecular effect of Hirudin (54-65) (desulfated) is the inhibition of thrombin, which results in the prevention of fibrin clot formation . This can have significant cellular effects, particularly in conditions where blood clotting is a concern, such as in thrombosis .

Safety and Hazards

Orientations Futures

The future directions of Hirudin (54-65) (desulfated) research could involve its potential applications in treating related diseases . It has been demonstrated to possess potent anti-thrombotic effect , and various bioactivities of hirudin have been reported as well, including wound repair effect, anti-fibrosis effect, effect on diabetic complications, anti-tumor effect, anti-hyperuricemia effect, effect on cerebral hemorrhage, and others .

Propriétés

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H93N13O25/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEKMMIWGPUTGR-SQJOKQRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H93N13O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hirudin (54-65) (desulfated) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B53543.png)

![[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate](/img/structure/B53550.png)

![3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B53560.png)